(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate

Anticancer Antimalarial Antivenom

Sourcing generic 1,2,4-triazoles risks inactive analogs; this specific 5-phenyl-3-acetic acid dihydrate is essential for validated activity. - PLA₂ inhibitor: Blocks N. naja venom PLA₂, suppressing inflammation & tumor promotion. - Anticarcinogenic: Prevents DMBA-induced transformation of JB6 cells & t-BHP mutagenesis. - Antimalarial/Antifungal: Kills P. falciparum; inhibits A. niger cilia (azole-distinct MoA). Reliable supply with batch consistency for reproducible pharmacology.

Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
CAS No. 1609395-43-8
Cat. No. B1432208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate
CAS1609395-43-8
Molecular FormulaC10H13N3O4
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=N2)CC(=O)O.O.O
InChIInChI=1S/C10H9N3O2.2H2O/c14-9(15)6-8-11-10(13-12-8)7-4-2-1-3-5-7;;/h1-5H,6H2,(H,14,15)(H,11,12,13);2*1H2
InChIKeyBQOVGRFRQKIDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyltriazole Acetic Acid Building Block


(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate (CAS 1609395-43-8) is a heterocyclic building block belonging to the 1,2,4-triazole-3-acetic acid class, featuring a phenyl ring at the 5-position of the triazole core . The compound exists as a dihydrate crystalline solid, with a molecular formula of C₁₀H₁₃N₃O₄ (MW: 239.23 g/mol) . The 1,2,4-triazole scaffold is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties, and the presence of the phenyl substituent and the acetic acid side chain provides specific handles for further synthetic elaboration or direct biological evaluation [1]. The compound is available from specialty chemical suppliers primarily as a research reagent for early discovery and chemical biology applications .

1
Heterocyclic building block with phenyl-triazole-acetic acid core; dihydrate crystalline solid for reproducible handling
2
Supports broad bioactivity profiling: reported activity in antifungal, anti-inflammatory, and anticancer assays
3
Research reagent for early discovery and chemical biology applications; synthetic handles enable further elaboration

Risks of Generic Replacement


The 1,2,4-triazole class encompasses a vast array of derivatives, each with distinct substitution patterns that critically govern their physicochemical properties, target binding, and biological profiles [1]. Simple substitution of the 5-phenyl group with other aryl or alkyl moieties, or modification of the acetic acid side chain, is known to dramatically alter the compound's activity and selectivity [2]. For instance, structure-activity relationship (SAR) studies have consistently shown that the presence of a phenyl ring at specific positions is essential for potent antifungal and anti-inflammatory activity in certain 1,2,4-triazole series [2][3]. Therefore, assuming a generic 1,2,4-triazole-3-acetic acid derivative will replicate the specific biological or chemical behavior of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate is unsupported by existing medicinal chemistry and SAR literature, and procurement decisions based on simple class-level similarity risk experimental failure and wasted resources. The quantitative evidence below, while limited by the availability of direct head-to-head comparisons, underscores the unique profile of this specific compound and the necessity for precise sourcing.

!
5-Phenyl substitution is critical: Replacing the phenyl ring with other aryl/alkyl groups may dramatically shift bioactivity and selectivity. Class-level similarity does not guarantee functional equivalence.
!
Side-chain modifications alter target engagement: Changing the acetic acid moiety can affect binding and potency. SAR literature warns against assuming interchangeable behavior among 1,2,4-triazole-3-acetic acid derivatives.
!
Unique multi-target profile may not transfer: The reported broad activity spectrum (antimalarial, antivenom, anti-inflammatory) is compound-specific; generic triazole analogs may exhibit narrower or divergent profiles.

Key Differentiators


Broad-Spectrum Bioactivity

The target compound exhibits a diverse biological activity profile spanning anticancer, antimalarial, antivenom, antifungal, and anti-inflammatory effects in various in vitro and in vivo assays [1]. It prevents DMBA-induced transformation of JB6 cells (anticarcinogenic), inhibits TPA-promoted promotion, and protects against t-BHP-induced mutagenesis [1]. It demonstrates antimalarial activity by killing P. falciparum and shows antivenom effects by neutralizing N. naja venom and inhibiting its phospholipase A2 [1]. Antifungal activity is observed through inhibition of A. niger cilia formation, and it inhibits phospholipase A2-induced paw edema in Swiss Wistar mice [1]. While quantitative IC50 or MIC values are not reported in the accessible literature for this specific compound, the presence of multiple confirmed activities distinguishes it from many 1,2,4-triazole-3-acetic acid analogs that typically exhibit a narrower spectrum [2]. The lack of reported toxicity or allergenicity further supports its potential as a versatile research tool [1].

Activity Spectrum
Class-level inference
Demonstrated anticarcinogenic, antimalarial, antivenom, antifungal, and anti-inflammatory activities in specific qualitative assays.
Broader observed profile than unsubstituted analogs; supports multi-target screening workflow.
Quantitative IC50/MIC not reported; data from single database source. Verify in target assays.
Anticancer Antimalarial Antivenom Antifungal Anti-inflammatory

Anti-inflammatory via PLA2 Inhibition

The compound inhibits paw edema formation induced by phospholipase A2 in Swiss Wistar mice and prevents the release of arachidonate, a key precursor for prostaglandin and prostacyclin synthesis [1]. This specific mechanism of action—direct phospholipase A2 inhibition—distinguishes it from other 1,2,4-triazole anti-inflammatory agents that may primarily target COX enzymes or other inflammatory mediators [2]. While direct quantitative comparison data for this specific compound are not available, the ability to inhibit phospholipase A2 suggests a unique anti-inflammatory profile with potential for reduced gastric side effects compared to COX-1 inhibitors, a common issue with traditional NSAIDs [3].

Anti-inflammatory Mech.
Supporting evidence
Inhibits PLA2-induced paw edema; prevents arachidonate release.
Target: PLA2 inhibition vs. Baseline: COX inhibition
Supports alternative anti-inflammatory pathway research; mechanistic differentiation from common NSAIDs.
In vivo mouse model; direct quantitative comparison unavailable.
Anti-inflammatory Phospholipase A2 Paw Edema in vivo

Antimalarial and Antivenom Activity

The compound demonstrates antimalarial activity by killing P. falciparum and antivenom activity by nullifying the lethal effects of N. naja venom and inhibiting its phospholipase A2 [1]. This dual activity against both a major parasitic disease and a significant venom toxicity is uncommon among 1,2,4-triazole derivatives and positions the compound as a potential starting point for developing therapies for neglected tropical diseases [2]. While specific IC50 or ED50 values are not reported in the available source, the confirmed activity in these disease-relevant assays provides a basis for further optimization and distinguishes it from other 1,2,4-triazole-3-acetic acid derivatives that have not been evaluated in these models.

Antimalarial & Antivenom
Supporting evidence
Kills P. falciparum; neutralizes N. naja venom and inhibits venom PLA2.
Target: Dual activity vs. Baseline: Untested analogs
Supports neglected disease target exploration; rare combined profile in 1,2,4-triazole series.
Specific IC50/ED50 values not reported; further quantification needed.
Antimalarial Antivenom P. falciparum N. naja Neglected Diseases

Research Applications


Inflammation-Cancer Probe

Given its demonstrated anti-inflammatory activity via phospholipase A2 inhibition and its anticarcinogenic effects in JB6 cells [1], this compound serves as a valuable chemical probe for simultaneously studying the interplay between inflammation and carcinogenesis. Researchers can use it to investigate how phospholipase A2 inhibition impacts tumor promotion and progression, a link well-documented in cancer biology [2]. This application is particularly relevant for projects exploring the role of eicosanoid signaling in tumor microenvironments.

Neglected Disease Lead Scaffold

The confirmed antimalarial (P. falciparum) and antivenom (N. naja) activities [1] position this compound as a promising starting point for medicinal chemistry campaigns targeting neglected tropical diseases. The 5-phenyl-1,2,4-triazole-3-acetic acid core can be systematically modified to optimize potency and pharmacokinetic properties against malaria parasites or to develop small-molecule antidotes for snakebite envenoming, an area with limited therapeutic options [3].

Antifungal with Unique Mechanism

The compound's ability to inhibit cilia formation in A. niger [1] suggests a potential antifungal mechanism distinct from the common ergosterol biosynthesis inhibition (e.g., azole antifungals). This unique mode of action could be explored for developing antifungal agents with activity against azole-resistant strains, a growing clinical concern [4]. The compound can serve as a template for structure-activity relationship studies aimed at improving potency and spectrum against pathogenic fungi.

Protease Chemical Tool

The reported inhibition of trypsin [1] makes this compound a candidate for use as a chemical biology tool in studies of serine protease function. It can be employed in biochemical assays to modulate trypsin activity or as a ligand for affinity chromatography to isolate trypsin-like proteases. This application is relevant for research in digestion, blood coagulation, and inflammation, where trypsin and related enzymes play critical roles [5].

Application
Selection Property
Validation Focus
Inflammation–cancer crosstalk studies
PLA2 inhibition & anticarcinogenic activity
Eicosanoid signaling impact in tumor models
Neglected disease scaffold optimization
Antimalarial & antivenom activity profile
Potency against malaria parasites and venom PLA2 models
Antifungal mode-of-action research
Cilia formation inhibition (non-azole mechanism)
Activity against azole-resistant fungal strains
Serine protease probe development
Trypsin inhibition activity
Selectivity and potency in serine protease assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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